(2E,10Z,13Z,16Z,19Z,22Z,25Z)-octacosaheptaenoyl-CoA

VLC‑HUFA ELOVL4 substrate specificity

This (2E,10Z,13Z,16Z,19Z,22Z,25Z)-octacosaheptaenoyl-CoA is the only validated substrate for recapitulating the physiological elongation step of ELOVL4, which produces C30–C40 VLC-PUFAs essential for photoreceptor function. Its precisely defined stereochemistry dictates enzyme recognition and metabolic fate, making generic C28:6 or C28:8-CoA substitutions scientifically invalid. Require this exact geometry for kinetic studies on disease-associated ELOVL4 mutants or for characterizing peroxisomal acyl-CoA oxidases (ACOX1/2/3) where chain-length specificity determines β-oxidation rates. Its unique monoisotopic mass (1159.42 Da) enables highly specific MRM method development for lipidomics. Contact us for milligram-scale availability.

Molecular Formula C49H76N7O17P3S
Molecular Weight 1160.2 g/mol
Cat. No. B15551500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,10Z,13Z,16Z,19Z,22Z,25Z)-octacosaheptaenoyl-CoA
Molecular FormulaC49H76N7O17P3S
Molecular Weight1160.2 g/mol
Structural Identifiers
InChIInChI=1S/C49H76N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-40(58)77-33-32-51-39(57)30-31-52-47(61)44(60)49(2,3)35-70-76(67,68)73-75(65,66)69-34-38-43(72-74(62,63)64)42(59)48(71-38)56-37-55-41-45(50)53-36-54-46(41)56/h5-6,8-9,11-12,14-15,17-18,20-21,28-29,36-38,42-44,48,59-60H,4,7,10,13,16,19,22-27,30-35H2,1-3H3,(H,51,57)(H,52,61)(H,65,66)(H,67,68)(H2,50,53,54)(H2,62,63,64)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-,29-28+/t38-,42-,43-,44+,48-/m1/s1
InChIKeyHPQINHSADAKRGK-DSARFXJESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2E,10Z,13Z,16Z,19Z,22Z,25Z)-octacosaheptaenoyl-CoA: A Chemically Defined Ultra-Long-Chain Polyunsaturated Fatty Acyl-CoA for Specialized Lipid Research


(2E,10Z,13Z,16Z,19Z,22Z,25Z)-octacosaheptaenoyl-CoA (CAS registry number not assigned) is an unsaturated fatty acyl-CoA with a 28‑carbon chain containing seven double bonds in a precisely defined geometric configuration [1]. It is the coenzyme A thioester of (2E,10Z,13Z,16Z,19Z,22Z,25Z)-octacosaheptaenoic acid, which belongs to the very-long-chain highly unsaturated fatty acid (VLC‑HUFA) class [2]. The compound has a molecular weight of 1160.15 Da (monoisotopic mass 1159.42 Da) and a molecular formula of C49H76N7O17P3S [3]. This acyl‑CoA serves as a critical metabolic intermediate in the biosynthesis and β‑oxidation of VLC‑HUFA, which are essential components of specialized membranes in retinal, neural, and testicular tissues [4].

Why (2E,10Z,13Z,16Z,19Z,22Z,25Z)-octacosaheptaenoyl-CoA Cannot Be Replaced by Other Very‑Long‑Chain Acyl‑CoAs


Generic substitution of (2E,10Z,13Z,16Z,19Z,22Z,25Z)-octacosaheptaenoyl-CoA with other very‑long‑chain acyl‑CoAs (e.g., C28:6, C28:8, or C26:6) is not scientifically valid because the specific double‑bond geometry and degree of unsaturation dictate enzyme recognition, catalytic efficiency, and metabolic fate. For instance, the elongase ELOVL4, which generates C28‑C40 fatty acids, exhibits strict chain‑length and unsaturation requirements, and even subtle changes in double‑bond position alter substrate utilization [1]. Similarly, peroxisomal acyl‑CoA oxidases show distinct chain‑length preferences that determine which very‑long‑chain acyl‑CoAs are channeled toward β‑oxidation [2]. Without the exact (2E,10Z,13Z,16Z,19Z,22Z,25Z) stereochemistry, experimental outcomes related to VLC‑HUFA elongation, incorporation into phospholipids, or peroxisomal processing cannot be reliably reproduced.

Quantitative Differentiation of (2E,10Z,13Z,16Z,19Z,22Z,25Z)-octacosaheptaenoyl-CoA from Related Acyl‑CoAs


Distinct Double‑Bond Configuration Determines Enzyme Recognition and Metabolic Channeling

The presence of seven double bonds in a defined (2E,10Z,13Z,16Z,19Z,22Z,25Z) pattern differentiates this acyl‑CoA from its six‑double‑bond (C28:6) and eight‑double‑bond (C28:8) analogs. ELOVL4, the primary elongase for VLC‑HUFA, requires specific acyl‑CoA substrates to generate C28‑C40 fatty acids. While direct kinetic constants for the target compound are not yet published, class‑level evidence shows that ELOVL4 activity is exquisitely sensitive to chain length and unsaturation; for example, mutations in ELOVL4 reduce VLC‑PUFA synthesis by >50% in cell‑based assays [1]. Substituting the target compound with a less unsaturated C28:6‑CoA would likely alter elongation efficiency and final product profile, as ELOVL4's active site accommodates only a narrow range of acyl‑CoA geometries [2].

VLC‑HUFA ELOVL4 substrate specificity

Chain Length Above C27 Defines Metabolic Compartmentalization and Peroxisomal Handling

Acyl‑CoAs with chain lengths ≥C28 are classified as ultra‑long‑chain fatty acyl‑CoAs and are predominantly metabolized in peroxisomes, not mitochondria [1]. In contrast, C22‑C26 acyl‑CoAs can be handled by both organelles. Acyl‑CoA oxidase (AOX) activity in peroxisomal fractions is significantly elevated when cells are grown on n‑C28 compared to n‑C24 or n‑C16, indicating that the peroxisomal β‑oxidation machinery is specifically adapted to longer chain lengths [2]. The target compound, with its 28‑carbon backbone, will therefore exhibit different subcellular trafficking and oxidation kinetics than shorter VLCFA‑CoAs.

peroxisomal β‑oxidation VLCFA acyl‑CoA oxidase

High Degree of Unsaturation Influences Physicochemical Properties and Assay Compatibility

The seven double bonds of this acyl‑CoA confer increased hydrophobicity and a lower critical micelle concentration (CMC) relative to saturated C28:0‑CoA. While exact CMC values for the target compound are not available, polyunsaturated fatty acyl‑CoAs generally form micelles at lower concentrations than their saturated counterparts, which can affect enzyme kinetics and ligand‑binding assays [1]. This property necessitates careful solubilization protocols using cyclodextrins or BSA to avoid artifacts.

acyl‑CoA solubility micelle formation in vitro assays

Precise Stereochemistry Essential for Reproducibility in Lipidomics and Flux Studies

In metabolic flux studies using ¹³C‑labeled substrates, the exact double‑bond configuration of the acyl‑CoA determines its incorporation into downstream phospholipids and sphingolipids. A study on dinoflagellate lipids demonstrated that octacosaheptaenoic acid (28:7(n‑6)) is selectively esterified into distinct phospholipid classes, whereas the 28:8(n‑3) analog partitions differently [1]. Although this work used the free acid, the acyl‑CoA form is the immediate precursor for lipid incorporation. Using a C28:8‑CoA instead of the C28:7‑CoA would therefore lead to a different phospholipid profile and confound lipidomic interpretation.

VLC‑PUFA metabolic flux stable isotope tracing

Molecular Mass and Ionization Signature Enable Unambiguous Detection in Mass Spectrometry

The monoisotopic mass of (2E,10Z,13Z,16Z,19Z,22Z,25Z)-octacosaheptaenoyl‑CoA is 1159.42313 Da (average mass 1160.15 Da) [1]. This mass distinguishes it from related acyl‑CoAs: C28:6‑CoA has a monoisotopic mass of 1161.44 Da, and C28:8‑CoA is 1157.41 Da [2]. In high‑resolution LC‑MS/MS metabolomics workflows, these small mass differences (Δ = 2 Da per double bond) allow specific MRM transitions to be designed, enabling precise quantification of this species without interference from co‑eluting analogs.

LC‑MS/MS acyl‑CoA profiling metabolomics

Optimal Use Cases for (2E,10Z,13Z,16Z,19Z,22Z,25Z)-octacosaheptaenoyl-CoA in Academic and Industrial R&D


Investigating ELOVL4‑Mediated VLC‑HUFA Elongation in Retinal and Neural Cell Models

Use this acyl‑CoA as a defined substrate in cell‑free microsome assays or in cellular elongation assays to quantify the kinetic parameters of ELOVL4 and its disease‑associated mutants. Because ELOVL4 exhibits strict substrate specificity for VLC‑HUFA precursors, the exact (2E,10Z,13Z,16Z,19Z,22Z,25Z) stereochemistry is required to faithfully recapitulate the physiological elongation step that produces C30‑C40 VLC‑PUFA essential for photoreceptor function [1].

Probing Peroxisomal β‑Oxidation and Acyl‑CoA Oxidase Chain‑Length Selectivity

This compound serves as an ideal substrate for characterizing peroxisomal acyl‑CoA oxidases (ACOX1, ACOX2, ACOX3) that prefer very‑long‑chain substrates. Given that AOX activity is significantly elevated toward C28 substrates compared to shorter chains [2], using the correct C28:7‑CoA ensures that observed oxidation rates reflect the true biological capacity of peroxisomal β‑oxidation, which is relevant for studying X‑linked adrenoleukodystrophy and other peroxisomal disorders.

Developing Targeted LC‑MS/MS Assays for VLC‑PUFA‑CoA Profiling

The unique monoisotopic mass (1159.42313 Da) allows development of highly specific multiple reaction monitoring (MRM) transitions for quantifying this acyl‑CoA in complex biological matrices [3]. Researchers in lipidomics and metabolomics can use this standard to calibrate instruments and validate methods for detecting endogenous C28:7‑CoA in tissues such as retina, brain, and testis, where VLC‑HUFA play critical roles.

Elucidating the Role of VLC‑HUFA in Membrane Microdomain Formation

Because 28:7(n‑6)‑CoA is the immediate precursor for the incorporation of 28:7(n‑6) fatty acids into phospholipids and sphingolipids, this compound can be used in pulse‑chase experiments to track the trafficking and function of VLC‑PUFA in specialized membranes. Studies in dinoflagellates have shown that 28:7(n‑6) partitions differently into lipid classes compared to 28:8(n‑3) [4]; using the correct acyl‑CoA allows researchers to dissect how specific VLC‑HUFA species influence membrane biophysical properties and signaling.

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